molecular formula C16H18N2O3S B5587315 5-(2,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-(2,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5587315
M. Wt: 318.4 g/mol
InChI Key: WMVQAYBKBKWZBF-ZROIWOOFSA-N
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Description

"5-(2,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" is a compound that likely exhibits significant chemical and biological activity, similar to other thiazole derivatives. Thiazole and its derivatives are crucial in medicinal chemistry due to their varied pharmacological properties.

Synthesis Analysis

Several studies have outlined synthetic pathways for related thiazole derivatives. For instance, the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines involved the reaction of 4-iminothiazolidin-2-one with acetylacetone, followed by structural modifications at the N3 and C6 positions (Chaban et al., 2013). This method demonstrates the versatility of thiazolone frameworks in synthesizing complex molecules.

Molecular Structure Analysis

The structure and electronic properties of thiazole derivatives have been extensively studied using various spectroscopic techniques and theoretical calculations. For example, a comprehensive investigation on the molecular structure, electronic properties, and vibrational spectra of a similar thiazol-4(5H)-one derivative was conducted using density functional theory (DFT) calculations and spectral data, highlighting the importance of thiazole moieties in the construction of bioactive compounds (Shanmugapriya et al., 2022).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, enabling the synthesis of diverse bioactive molecules. The orthogonal synthesis of polyfunctionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes is an example of the chemical versatility of thiazole-related compounds (Cheng et al., 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystalline structure of related compounds has been elucidated through X-ray crystallography, providing insights into the molecular conformation and intermolecular interactions that influence their physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for the application of thiazole derivatives in medicinal chemistry. The antioxidant activity of synthesized thiazole compounds was evaluated in vitro, demonstrating their potential in scavenging free radicals and contributing to their biological activities (Chaban et al., 2013).

properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-12-6-5-11(13(10-12)21-2)9-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVQAYBKBKWZBF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2,4-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

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